molecular formula C21H23F3N2OS B14267479 N-{8-[2-(Trifluoromethyl)-10H-phenothiazin-10-yl]octylidene}hydroxylamine CAS No. 183899-69-6

N-{8-[2-(Trifluoromethyl)-10H-phenothiazin-10-yl]octylidene}hydroxylamine

Cat. No.: B14267479
CAS No.: 183899-69-6
M. Wt: 408.5 g/mol
InChI Key: OKGSHKYDLPGRFQ-UHFFFAOYSA-N
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Description

N-{8-[2-(Trifluoromethyl)-10H-phenothiazin-10-yl]octylidene}hydroxylamine is a complex organic compound that features a trifluoromethyl group attached to a phenothiazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{8-[2-(Trifluoromethyl)-10H-phenothiazin-10-yl]octylidene}hydroxylamine typically involves multiple steps:

    Formation of the Phenothiazine Core: The phenothiazine core can be synthesized through the cyclization of diphenylamine with sulfur.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via electrophilic substitution using trifluoromethyl iodide or trifluoromethyl sulfonic acid.

    Attachment of the Octylidene Chain: The octylidene chain is attached through a nucleophilic substitution reaction.

    Formation of the Hydroxylamine Group: The final step involves the conversion of the terminal group to hydroxylamine using hydroxylamine hydrochloride under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{8-[2-(Trifluoromethyl)-10H-phenothiazin-10-yl]octylidene}hydroxylamine can undergo various types of chemical reactions:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydroxylamine group to an amine.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of primary amines.

    Substitution: Formation of various substituted phenothiazine derivatives.

Scientific Research Applications

N-{8-[2-(Trifluoromethyl)-10H-phenothiazin-10-yl]octylidene}hydroxylamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of advanced materials with unique electronic properties.

Mechanism of Action

The mechanism of action of N-{8-[2-(Trifluoromethyl)-10H-phenothiazin-10-yl]octylidene}hydroxylamine involves its interaction with specific molecular targets:

    Molecular Targets: It may interact with enzymes or receptors in biological systems.

    Pathways Involved: The compound could modulate signaling pathways related to oxidative stress or neurotransmission.

Comparison with Similar Compounds

Similar Compounds

    Phenothiazine Derivatives: Compounds like chlorpromazine and promethazine share a similar core structure.

    Trifluoromethyl Compounds: Compounds such as trifluoromethylbenzene and trifluoromethylphenol.

Uniqueness

N-{8-[2-(Trifluoromethyl)-10H-phenothiazin-10-yl]octylidene}hydroxylamine is unique due to the combination of its phenothiazine core with a trifluoromethyl group and an octylidene chain, which imparts distinct chemical and biological properties.

Properties

CAS No.

183899-69-6

Molecular Formula

C21H23F3N2OS

Molecular Weight

408.5 g/mol

IUPAC Name

N-[8-[2-(trifluoromethyl)phenothiazin-10-yl]octylidene]hydroxylamine

InChI

InChI=1S/C21H23F3N2OS/c22-21(23,24)16-11-12-20-18(15-16)26(17-9-5-6-10-19(17)28-20)14-8-4-2-1-3-7-13-25-27/h5-6,9-13,15,27H,1-4,7-8,14H2

InChI Key

OKGSHKYDLPGRFQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N(C3=C(S2)C=CC(=C3)C(F)(F)F)CCCCCCCC=NO

Origin of Product

United States

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